molecular formula C8H10N2O3 B13592529 2-Amino-2-(2-nitrophenyl)ethan-1-ol

2-Amino-2-(2-nitrophenyl)ethan-1-ol

Cat. No.: B13592529
M. Wt: 182.18 g/mol
InChI Key: ZVFTWSQDUOJVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3 It is a derivative of ethanol where the hydrogen atoms are substituted with an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-nitrophenyl)ethan-1-ol typically involves the nitration of 2-phenylethanol followed by the introduction of an amino group. One common method is the nitration of 2-phenylethanol using a mixture of nitric acid and sulfuric acid to produce 2-nitro-2-phenylethanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-2-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-nitrophenyl)ethan-1-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting enzyme activity. In medicinal applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-2-(3-nitrophenyl)ethan-1-ol
  • **2-Amino-2-(4-nitrophenyl)ethan-1-ol
  • **2-Amino-2-(2-bromo-5-nitrophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2-nitrophenyl)ethan-1-ol is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-2-(2-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-7(5-11)6-3-1-2-4-8(6)10(12)13/h1-4,7,11H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFTWSQDUOJVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.